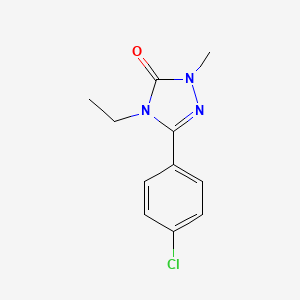

3H-1,2,4-Triazol-3-one, 5-(4-chlorophenyl)-4-ethyl-2,4-dihydro-2-methyl-

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 3H-1,2,4-triazol-3-one derivatives follows established International Union of Pure and Applied Chemistry conventions, with the target compound formally designated as 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl-3H-1,2,4-triazol-3-one. This compound carries the Chemical Abstracts Service registry number 116114-14-8 and maintains a molecular formula of C₁₁H₁₂ClN₃O with a molecular weight of 237.68 grams per mole. Alternative systematic names include 5-(4-chlorophenyl)-4-ethyl-2-methyl-1,2,4-triazol-3-one and 3H-1,2,4-triazol-3-one, 5-(4-chlorophenyl)-4-ethyl-2,4-dihydro-2-methyl-, reflecting different numbering conventions within the triazole ring system.

The nomenclature complexity arises from the multiple substitution patterns possible within the triazole framework. The parent compound 3H-1,2,4-triazol-3-one exhibits a molecular formula of C₂HN₃O and molecular weight of 83.05 grams per mole, serving as the fundamental structural unit for derivative compounds. The systematic naming convention requires careful consideration of the nitrogen atom positions within the five-membered ring, with numbering beginning from the nitrogen atom adjacent to the carbonyl group. The International Union of Pure and Applied Chemistry name 1,2,4-triazol-3-one accurately reflects this positioning, where the carbonyl group occupies the 3-position relative to the nitrogen atoms at positions 1, 2, and 4.

Standardized chemical identifiers further enhance the systematic description of these compounds. The International Chemical Identifier for the target compound provides a unique structural representation, while the Simplified Molecular Input Line Entry System notation C1=CC(=CC(=C1)Cl)N2C=NNC2=O accurately captures the connectivity pattern. These standardized representations facilitate database searches and structural comparisons across different chemical information systems.

Molecular Architecture Analysis: X-ray Crystallographic Studies

Crystallographic investigations of 1,2,4-triazol-3-one derivatives have revealed critical structural parameters that define their molecular architecture. The crystal structure analysis of related triazole compounds demonstrates significant variability in ring conformations and intermolecular interactions. For compounds containing indole-triazole systems, the twist angles between the triazole and aromatic rings range from 4.94 degrees to 12.65 degrees, indicating the flexibility inherent in these molecular frameworks.

Detailed crystallographic data for substituted triazole derivatives reveal important geometric relationships. In the crystal structure of 2-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, the dihedral angle between the phenyl and triazole rings measures 30.63 degrees. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, exhibiting unit cell parameters of a = 12.6968 Å, b = 11.1886 Å, c = 7.9872 Å, and β = 95.446 degrees. These crystallographic parameters provide essential insights into the spatial arrangement of substituents around the triazole core.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Dihedral Angle |

|---|---|---|---|---|

| 4-Amino-1-benzyl-1,2,4-triazolin-5-one | - | - | - | - |

| 2-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-methyl derivative | Monoclinic | P2₁/c | a=12.70Å, b=11.19Å, c=7.99Å | 30.63° |

| 4-Amino-2-(p-chlorophenyl)-5-methyl derivative | - | - | - | 4.86° |

The molecular packing within crystal structures reveals important intermolecular interactions that stabilize the solid-state arrangements. Hydrogen bonding patterns between amino groups and carbonyl functionalities form infinite chains, with additional weak contacts contributing to three-dimensional supramolecular architectures. In the crystal structure of 4-amino-1-benzyl-1,2,4-triazolin-5-one, alternating layers of polar aminotriazolinone and nonpolar benzene moieties create distinct structural domains.

Advanced crystallographic analysis techniques, including Hirshfeld surface calculations, provide quantitative assessments of intermolecular contacts and their relative contributions to crystal stability. These computational approaches complement traditional X-ray diffraction data by offering detailed visualizations of molecular surfaces and contact regions. The analysis reveals that weak π-π interactions and hydrogen bonding networks play crucial roles in determining the overall crystal packing arrangements.

Tautomeric Forms and Ring-Chair Conformational Analysis

The tautomeric behavior of 2,4-dihydro-3H-1,2,4-triazol-3-one represents a fundamental aspect of its structural chemistry, with important implications for chemical reactivity and biological activity. Density functional theory investigations have identified multiple tautomeric forms of the basic triazolone structure, including 1,3-proton tautomerism that significantly influences molecular properties. Computational studies employing the B3LYP/6-311++G(d,p) basis set have provided detailed energetic analyses of these tautomeric species and their relative stabilities.

The tautomeric equilibrium involves proton migration between different nitrogen atoms within the triazole ring system. All considered tautomeric species exhibit exothermic heats of formation and favorable Gibbs free energy values at standard conditions, indicating their thermodynamic stability. The specific tautomeric form adopted in the solid state or solution depends on environmental factors including temperature, solvent effects, and intermolecular interactions with neighboring molecules.

Conformational analysis of the triazole ring system reveals relatively planar geometries with root mean square deviations for non-hydrogen atoms typically below 0.172 Å. This planarity facilitates electronic delocalization throughout the ring system and influences the overall molecular geometry. The ethyl acetate fragments in substituted derivatives adopt fully extended conformations, minimizing steric interactions with the triazole core.

The ring-chair analysis becomes particularly relevant when considering the flexibility of substituent groups attached to the triazole framework. Computational investigations demonstrate that the orientation of phenyl substituents relative to the triazole plane varies significantly depending on the substitution pattern. Dihedral angles between aromatic rings and the triazole core range from nearly coplanar arrangements to almost perpendicular orientations, reflecting the balance between electronic conjugation and steric repulsion effects.

Comparative Structural Features with Related 1,2,4-Triazole Analogues

Structural comparison across the 1,2,4-triazole family reveals systematic trends in molecular geometry and intermolecular interactions. The parent 1,2,4-triazole compound (C₂H₃N₃) serves as the fundamental reference structure, with Chemical Abstracts Service number 288-88-0 and molecular weight 69.07 grams per mole. This basic heterocycle exhibits tautomeric behavior similar to the triazol-3-one derivatives, though without the additional conformational complexity introduced by the carbonyl functionality.

Comparative analysis of chlorophenyl-substituted triazole derivatives demonstrates the impact of substitution position on molecular architecture. The 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exhibits molecular formula C₈H₆ClN₃O and molecular weight 195.60 grams per mole, while the 4-chlorophenyl isomer maintains similar molecular dimensions but different electronic properties due to the altered substitution pattern.

| Compound Class | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Parent 1,2,4-triazole | C₂H₃N₃ | 69.07 g/mol | Basic five-membered ring |

| 3H-1,2,4-triazol-3-one | C₂HN₃O | 83.05 g/mol | Carbonyl at position 3 |

| 4-(3-Chlorophenyl) derivative | C₈H₆ClN₃O | 195.60 g/mol | Meta-chloro substitution |

| Target compound | C₁₁H₁₂ClN₃O | 237.68 g/mol | Multiple alkyl substituents |

The introduction of multiple substituents, as observed in the target compound 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl-3H-1,2,4-triazol-3-one, creates additional steric interactions that influence conformational preferences. The combination of ethyl and methyl groups attached to different nitrogen atoms introduces asymmetry within the molecular framework, potentially affecting crystal packing arrangements and intermolecular recognition patterns.

Spectroscopic studies of related triazole derivatives provide additional insights into structural relationships. Nuclear magnetic resonance investigations reveal characteristic chemical shift patterns that correlate with substitution positions and electronic environments. The triazole nitrogen-hydrogen proton typically appears between 11 and 14 parts per million in dimethyl sulfoxide solution, while carbonyl carbons in carbon-13 nuclear magnetic resonance spectra appear around 167 parts per million.

Properties

IUPAC Name |

5-(4-chlorophenyl)-4-ethyl-2-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c1-3-15-10(13-14(2)11(15)16)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPJLBHKHCQJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)C)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151280 | |

| Record name | MDL 27266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116114-14-8 | |

| Record name | MDL 27266 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116114148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDL 27266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDL-27266 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S2K4J17Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

A copper-catalyzed oxidative coupling between amidines and isocyanates provides direct access to 3H-1,2,4-triazol-3-ones. For the target compound, this method involves reacting 4-chlorophenyl-substituted amidines with ethyl isocyanate in the presence of Cu(OAc)₂ and tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction proceeds via N–N bond formation, yielding the triazolone core with simultaneous introduction of the ethyl group at position 4 . Subsequent methylation at position 2 is achieved using methyl iodide under basic conditions (K₂CO₃, DMF, 60°C) .

Key Reaction Conditions

-

Catalyst : Cu(OAc)₂ (10 mol%)

-

Oxidant : TBHP (2 equiv)

-

Solvent : DMSO, 80°C, 12 hours

-

Yield : 70–80% for triazolone formation; 85% for methylation .

Palladium-Catalyzed Carbonylative Cyclization

Palladium-mediated cascade reactions enable the synthesis of triazolones from hydrazonoyl chlorides and sodium azide (NaN₃). In this approach, 4-chlorophenyl hydrazonoyl chloride reacts with ethylamine and CO gas under Pd(OAc)₂ catalysis to form the triazolone skeleton. The methyl group is introduced via a Mannich reaction using formaldehyde and dimethylamine .

Optimized Parameters

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : DABCO (10 mol%)

-

Conditions : DMF, 100°C, 24 hours

Acid-Mediated Cyclization of Semicarbazide Hydrazones

Cyclization of 4-(γ-oxoalkyl)semicarbazide hydrazones under acidic conditions offers a regioselective pathway. For the target compound, 4-chlorophenyl hydrazone derivatives are treated with HCl (conc.) in ethanol, inducing cyclization to form the triazolone ring. Ethyl and methyl groups are introduced via alkylation of the intermediate using ethyl bromide and methyl iodide, respectively .

Critical Steps

-

Hydrazone Formation : 4-Chlorobenzaldehyde + semicarbazide → hydrazone (90% yield).

-

Cyclization : HCl/EtOH, reflux, 6 hours → triazolone core (78% yield).

-

Double Alkylation : Sequential treatment with ethyl bromide and methyl iodide (KOH, DMF, 50°C) .

Microwave-Assisted Three-Component Synthesis

Microwave irradiation enhances the efficiency of one-pot syntheses. A mixture of 4-chlorophenyl hydrazine, ethyl isocyanate, and methyl acetylene carboxylate undergoes cyclocondensation under microwave conditions (150°C, 20 minutes). This method directly installs all substituents in a single step, avoiding intermediate isolation .

Advantages

Post-Cyclization Functionalization

For derivatives requiring late-stage modifications, the triazolone core is first synthesized without the ethyl and methyl groups. For example, 5-(4-chlorophenyl)-3H-1,2,4-triazol-3-one is alkylated using ethyl bromide and methyl iodide in a tandem reaction. This method offers flexibility but requires rigorous control of stoichiometry to avoid over-alkylation .

Typical Procedure

-

Core Synthesis : As per method 1 or 2.

-

Alkylation :

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Time | Regioselectivity |

|---|---|---|---|---|

| Copper-Promoted | Cu(OAc)₂, TBHP | 70–80 | 12 hours | High |

| Palladium-Catalyzed | Pd(OAc)₂, DABCO | 65 | 24 hours | Moderate |

| Acid-Mediated Cyclization | HCl | 78 | 6 hours | High |

| Microwave-Assisted | None (microwave) | 82 | 20 minutes | High |

| Post-Cyclization Alkylation | NaH/K₂CO₃ | 85 | 7 hours total | Variable |

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazol-3-one, 5-(4-chlorophenyl)-4-ethyl-2,4-dihydro-2-methyl- can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:

- Oxidation : Transforming the compound into its oxide forms.

- Reduction : Producing reduced forms using agents like sodium borohydride.

- Substitution : Engaging in nucleophilic substitutions to create derivatives with altered properties.

These reactions can lead to the development of new triazole derivatives with enhanced chemical and biological properties.

Biology

The biological activities of 3H-1,2,4-Triazol-3-one derivatives have been widely studied. Key applications include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Research indicates it can inhibit bacterial growth and fungal infections effectively .

- Anti-inflammatory Effects : Studies have shown that triazole compounds can modulate inflammatory responses, making them potential candidates for anti-inflammatory drug development .

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cells. For instance, specific triazole-based compounds have been identified as inhibitors of phospholipid-dependent kinase 1, showing promise in cancer therapy .

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications:

- Drug Development : Its anti-inflammatory and analgesic properties suggest possible uses in pain management and treatment of inflammatory diseases .

- Antiviral Activity : Certain derivatives have shown efficacy against viral infections, indicating their potential role in antiviral drug formulations .

Industrial Applications

The industrial relevance of 3H-1,2,4-Triazol-3-one extends to:

- Material Science : The compound is utilized in creating new materials with specific properties tailored for industrial applications.

- Agricultural Chemistry : Triazole derivatives are employed as fungicides and herbicides in agriculture due to their effectiveness in controlling plant pathogens while minimizing toxicity to mammals .

Case Studies

Several studies highlight the effectiveness of triazole derivatives:

- Antimicrobial Study : A study published in the International Journal of Science and Research demonstrated that various triazole compounds exhibited potent antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .

- Anticancer Research : Research conducted on triazole derivatives showed promising results against HT29 colorectal cancer cells, indicating significant cytotoxicity and potential for further development as anticancer agents .

- Inflammation Modulation : A pharmacological study outlined how specific triazole compounds could effectively reduce inflammation markers in animal models .

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazol-3-one, 5-(4-chlorophenyl)-4-ethyl-2,4-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons

- Electronic Effects : The 4-chlorophenyl group in the target compound and PRR846 introduces electron-withdrawing effects, enhancing stability and interaction with hydrophobic binding pockets . Replacing the ketone oxygen with sulfur (as in ’s thione analog) increases nucleophilicity and alters metabolic pathways .

- Lipophilicity: The ethyl and methyl groups in the target compound contribute to higher logP values compared to amino-substituted analogs (e.g., ), favoring membrane permeability .

Computational and Analytical Insights

- Density Functional Theory (DFT) : Methods described in and can predict the compound’s electronic structure, polarizability, and reaction pathways. For example, the exact exchange functional (B3LYP) accurately models thermochemical properties of heterocycles .

- Crystallography : SHELX software () is widely used for resolving triazolone crystal structures, confirming planar geometries and substituent orientations .

Biological Activity

3H-1,2,4-Triazol-3-one derivatives have gained attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 3H-1,2,4-Triazol-3-one, 5-(4-chlorophenyl)-4-ethyl-2,4-dihydro-2-methyl- (CAS No. 494785-65-8) exhibits potential therapeutic applications. This article delves into its biological activity, providing a comprehensive overview of research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 223.66 g/mol. The structure features a triazole ring substituted with a 4-chlorophenyl group and an ethyl group at specific positions, contributing to its biological properties.

Anticancer Activity

Several studies have reported the anticancer potential of triazole derivatives. The compound has shown promising results against various cancer cell lines:

- Cell Lines Tested :

- Human breast adenocarcinoma (MCF-7)

- Human melanoma (MEL-8)

- Human acute monocytic leukemia (U-937)

In vitro assays indicated that this compound induces apoptosis in cancer cells in a dose-dependent manner. For instance, flow cytometry analysis revealed increased caspase-3 activity and p53 expression in MCF-7 cells treated with the compound .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction |

| MEL-8 | Not specified | Potential apoptotic pathway |

| U-937 | Not specified | Potential apoptotic pathway |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition of COX activity can lead to reduced inflammation and pain relief .

Case Studies

- Study on MCF-7 Cell Line :

-

In Vivo Studies :

- Animal models have been used to assess the efficacy of this triazole derivative in reducing tumor growth.

- Results indicated a marked reduction in tumor size compared to control groups, suggesting potential for further development as an anticancer agent.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. However, toxicity assessments revealed that it could cause skin irritation and is harmful if ingested . These factors necessitate careful consideration during therapeutic development.

Q & A

Q. Advanced Research Focus

- Single-Crystal X-ray Diffraction : Resolves bond lengths (mean C–C = 0.005 Å) and confirms substituent positions (e.g., chlorophenyl orientation) .

- NMR and FTIR : Identify functional groups (e.g., triazolone carbonyl at ~1700 cm⁻¹) and regiochemistry .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₉H₈ClN₃S derivatives) and fragmentation patterns .

How should experimental designs be structured to assess biological activity of triazolones?

Q. Advanced Research Focus

- Randomized Block Designs : Split-plot designs (e.g., trellis systems for plant-based assays) with replicates (4 replicates × 5 plants each) ensure statistical rigor .

- Dose-Response Studies : Test compounds at varying concentrations (e.g., 0.1–100 µM) to determine IC₅₀ values.

- Control Groups : Include untreated controls and reference drugs (e.g., fluconazole for antifungal assays) .

How can environmental fate studies for triazolones address ecological risks?

Q. Advanced Research Focus

- Degradation Pathways : Monitor hydrolysis (pH-dependent) and photolysis under UV light to identify persistent metabolites .

- Bioaccumulation Assays : Use aquatic models (e.g., Daphnia magna) to measure bioconcentration factors (BCFs).

- Toxicity Profiling : Acute/chronic exposure tests on algae and fish (e.g., LC₅₀ for Danio rerio) .

How can researchers resolve contradictions in reported synthetic yields for triazolone derivatives?

Advanced Research Focus

Discrepancies in yields (e.g., 60–85% for similar routes) arise from:

- Reagent Purity : Impurities in bromoacetophenone or aldehydes reduce efficiency .

- Cyclization Conditions : Sodium ethoxide vs. potassium carbonate alters reaction kinetics .

- Analytical Variability : HPLC vs. gravimetric methods may over/underestimate purity .

Resolution : Replicate studies with controlled variables (e.g., anhydrous solvents, inert atmosphere) and validate via interlab comparisons .

What computational methods support the rational design of triazolone-based pharmacophores?

Q. Advanced Research Focus

- Molecular Docking : Screen against target proteins (e.g., CYP51 for antifungals) using AutoDock Vina.

- QSAR Models : Corrogate substituent effects (e.g., Cl vs. CF₃ on logP) to predict bioavailability .

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) and calculate HOMO-LUMO gaps for reactivity insights .

How do structural modifications (e.g., ethyl vs. cyclopropyl substituents) impact triazolone reactivity?

Q. Advanced Research Focus

- Steric Effects : Bulky groups (e.g., cyclopropyl) hinder nucleophilic attack at the triazolone core, reducing reactivity .

- Electronic Effects : Electron-withdrawing substituents (e.g., Cl) increase electrophilicity, enhancing cross-coupling yields .

- Solubility : Ethyl groups improve lipid solubility (logP +0.5) vs. polar cyclopropyl derivatives .

What are the challenges in scaling up triazolone synthesis from milligram to gram quantities?

Q. Advanced Research Focus

- Exothermic Reactions : Control reflux temperatures to prevent runaway reactions during scale-up.

- Purification : Replace recrystallization with column chromatography for higher throughput .

- Byproduct Management : Optimize stoichiometry (e.g., 1.1:1 aldehyde:triazole ratio) to minimize waste .

How can researchers validate the environmental safety of novel triazolone derivatives?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.